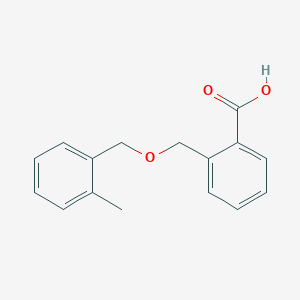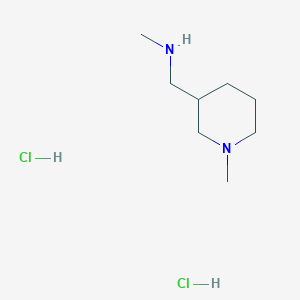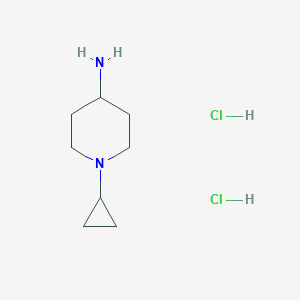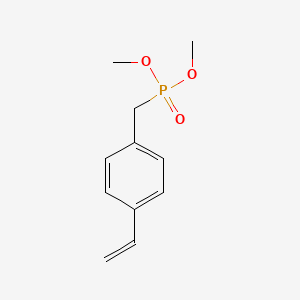
2,5-Dichloro-4,6-diamino-pyrimidine; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4,6-diamino-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used as a building block in chemical synthesis . It is a useful reagent for the preparation of Abacavir impurities, carbocyclic and hexenopyranosy nucleosides .
Synthesis Analysis
The synthesis of 2,5-Diamino-4,6-dichloropyrimidine involves several steps . The process starts with the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt . This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine . The 4,6-dichloropyrimidine is then reacted with an aqueous solution of a carboxylic acid to produce the N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide .
Molecular Structure Analysis
The molecular formula of 2,5-Dichloro-4,6-diamino-pyrimidine is C4H4Cl2N4 . It has a molecular weight of 144.562 g/mol . The IUPAC name for this compound is 6-chloropyrimidine-2,4-diamine .
Physical And Chemical Properties Analysis
The melting point of 2,4-Diamino-6-chloropyrimidine, a related compound, is between 199°C to 202°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
2,5-Dichloro-4,6-diamino-pyrimidine serves as a foundational chemical for synthesizing various pyrimidine derivatives with potential antimicrobial activity. For example, a study utilized 4,6-diamino-1H-pyrimidine-2-thione to prepare derivatives that exhibited promising antimicrobial properties. This highlights the compound's role in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Advanced Organic Synthesis Techniques
The compound is instrumental in advanced organic synthesis techniques, such as the selective addition of amines to dichloropyrimidine induced by Lewis acids. Research in this area focuses on optimizing conditions to favor the formation of specific isomers, which is crucial for developing pharmaceuticals and fine chemicals (Richter, Kath, Luzzio, Keene, Berliner, & Wessel, 2013).
Nucleoside Analogues Synthesis
2,5-Dichloro-4,6-diamino-pyrimidine is also used in the synthesis of nucleoside analogues, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds have been studied for their antiviral activity, particularly against retroviruses, illustrating the compound's utility in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Inhibitors of Immune-Activated Nitric Oxide Production
Further research has explored the use of pyrimidine derivatives as inhibitors of immune-activated nitric oxide production. This research is significant for developing treatments for conditions associated with excessive nitric oxide production (Jansa, Holý, Dračínský, Kolman, Janeba, Kmoníčková, & Zídek, 2015).
Exploration of Molecular Interactions
Lastly, 2,5-Dichloro-4,6-diamino-pyrimidine derivatives have been used to explore molecular interactions, such as those involving aminopyrimidine sulfonate/carboxylate. This research provides insights into the fundamental interactions that govern molecular recognition, which is crucial for drug design and development (Balasubramani, Muthiah, & Lynch, 2007).
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives can interact with a broad range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that halopyrimidines, a class of compounds that includes 2,5-dichloropyrimidine-4,6-diamine, can undergo various chemical reactions, including aromatic nucleophilic substitution reactions . These reactions can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their structural similarity to natural pyrimidines, which play key roles in nucleic acid synthesis and metabolism .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production . This suggests that 2,5-Dichloropyrimidine-4,6-diamine could potentially modulate immune responses.
Biochemische Analyse
Biochemical Properties
2,5-Dichloropyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly in the synthesis of quinazolinone compounds, which are known to inhibit phosphatidylinositol 3-kinase . This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase, by inhibiting its activity. The inhibition of this enzyme can affect multiple signaling pathways, leading to changes in cellular functions.
Cellular Effects
The effects of 2,5-Dichloropyrimidine-4,6-diamine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition can lead to reduced inflammation and altered immune responses, showcasing its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2,5-Dichloropyrimidine-4,6-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits phosphatidylinositol 3-kinase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can result in downstream effects on cell signaling and gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloropyrimidine-4,6-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloropyrimidine-4,6-diamine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of target enzymes and prolonged changes in cellular functions.
Dosage Effects in Animal Models
The effects of 2,5-Dichloropyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered metabolic functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
2,5-Dichloropyrimidine-4,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For instance, its interaction with phosphatidylinositol 3-kinase can alter the levels of phosphatidylinositol phosphates, impacting cellular signaling and metabolism.
Transport and Distribution
The transport and distribution of 2,5-Dichloropyrimidine-4,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2,5-Dichloropyrimidine-4,6-diamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
2,5-dichloropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWUQGHNGTUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)




